2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide
Description
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide is a synthetic small-molecule compound characterized by a dihydropyridinone core substituted with a piperidine sulfonyl group at the 5-position and an N-propylacetamide side chain. Its structural uniqueness lies in the combination of a sulfonamide moiety, which enhances solubility and target-binding affinity, and the dihydropyridinone scaffold, which is associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-2-8-16-14(19)12-17-11-13(6-7-15(17)20)23(21,22)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10,12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHXVKKTGGQDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C=CC1=O)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide typically involves multiple steps, starting with the preparation of the piperidine and dihydropyridinone intermediates. The key steps include:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving suitable precursors.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of Dihydropyridinone Moiety: This involves cyclization reactions, often catalyzed by acids or bases.
Coupling Reactions: The final step involves coupling the piperidine and dihydropyridinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols .
Scientific Research Applications
Therapeutic Potential
This compound is primarily recognized for its neuropharmacological properties . It has been studied as a potential treatment for neurological disorders such as epilepsy and other conditions linked to glutamatergic dysfunction.
Case Study: AMPA Receptor Antagonism
A notable study highlighted the compound's role as a noncompetitive antagonist of AMPA-type glutamate receptors , which are crucial in synaptic transmission and plasticity. The compound demonstrated significant efficacy in reducing AMPA-induced calcium influx in vitro, with an IC50 of 60 nM, indicating potent activity against excitotoxicity associated with epilepsy .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine derivative + pyridine compound | Palladium-catalyzed reaction | High |
| 2 | Intermediate product + acetic anhydride | Reflux in organic solvent | Moderate |
| 3 | Final purification step | Crystallization or chromatography | High |
Research indicates that the compound exhibits a range of biological activities beyond its neuroprotective effects. These include:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties against various cancer cell lines, including breast cancer (MCF7) cells .
| Activity Type | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Anticancer | MCF7 (breast cancer) | <10 |
| Neuroprotective | Neuronal cells | 0.06 |
Mechanism of Action
The mechanism of action of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Dichloropyridyl Groups : The piperidine sulfonyl group in the target compound likely improves aqueous solubility compared to the dichloropyridyl group in LEO 29102, which is more lipophilic and associated with topical applications .
Dihydropyridinone vs.
Safety Profile : The target compound’s safety guidelines align with its fluorophenyl and chlorophenyl analogs, emphasizing heat avoidance and PPE use, suggesting reactive or thermally unstable intermediates in synthesis .
Impurity and Stability Considerations
The compound’s synthesis may generate impurities such as pyrrolidin-2-one (MM0083.05) or pyridin-2-ol (MM1372.03), which are common in acetamide-related syntheses . Stability data for similar compounds indicate that the dihydropyridinone ring is susceptible to oxidation, necessitating storage under inert conditions .
Biological Activity
The compound 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide is a member of the dihydropyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with a piperidine sulfonamide substituent, which is significant for its biological activity. The molecular formula is , and it exhibits properties typical of compounds in this class, including the ability to interact with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing piperidine and sulfonamide moieties exhibit notable antimicrobial properties. In a study evaluating various piperidine derivatives, it was found that several exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is crucial for this activity, as it enhances the compound's ability to inhibit bacterial growth.
2. Enzyme Inhibition
The compound has been shown to possess inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Urease : The compound demonstrated strong urease inhibition, which is relevant for treating infections caused by urease-producing bacteria .
3. Anticancer Potential
Dihydropyridines have been investigated for their anticancer properties. Compounds structurally similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF7) . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act as a modulator at neurotransmitter receptors, particularly in the glutamatergic system, which is implicated in neurodegenerative diseases .
- Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, leading to effective inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong Inhibition |
| Urease | Strong Inhibition | |
| Anticancer | MCF7 Breast Cancer Cells | Promising Results |
Case Study: Anticancer Activity
In a recent study focusing on the anticancer potential of dihydropyridine derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the optimized synthetic routes for 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling a piperidine-sulfonyl derivative with a functionalized dihydropyridinone precursor. Key steps include:
- Sulfonylation : Reacting piperidine with sulfonyl chloride under anhydrous conditions.
- Ring Formation : Cyclization of the intermediate using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol.
- Acetamide Coupling : Introducing the N-propylacetamide moiety via nucleophilic acyl substitution.
Optimization involves monitoring reaction progress with thin-layer chromatography (TLC) and adjusting pH (6.5–7.5) to minimize side reactions. Temperature control (60–80°C) during cyclization improves yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How should researchers characterize the structural features of this compound to confirm its identity and assess purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon frameworks, focusing on the piperidine-sulfonyl (δ 3.2–3.5 ppm) and dihydropyridinone (δ 6.8–7.1 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]: ~367.4 Da) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Screen for target engagement using:
- Enzyme Inhibition Assays : Dose-dependent inhibition of proteases or kinases (e.g., IC determination via fluorogenic substrates).
- Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .
Advanced Research Questions
Q. How can computational modeling guide the rational design of analogs with enhanced target specificity?
- Methodological Answer : Employ:
- Molecular Docking : Use AutoDock Vina to model interactions between the piperidine-sulfonyl group and target proteins (e.g., COX-2 or PARP-1). Focus on hydrogen bonding (sulfonyl oxygen) and hydrophobic packing (piperidine ring) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) to assess binding stability in aqueous environments .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC values to predict activity cliffs .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperidine-1-sulfonyl moiety in pharmacological activity?
- Methodological Answer : Design analogs with:
- Piperidine Modifications : Replace piperidine with morpholine or azepane to test ring size impact.
- Sulfonyl Group Variations : Substitute with carbonyl or phosphoryl groups to assess hydrogen-bonding capacity.
Evaluate changes in potency via IC shifts (>3-fold indicates critical role) . Cross-validate with X-ray crystallography of target-ligand complexes .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Address discrepancies through:
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .
- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect inactive or toxic metabolites via UPLC-QTOF .
- Embedded Experimental Design : Combine quantitative in vivo efficacy metrics (tumor volume reduction) with qualitative histopathology to contextualize mechanisms .
Q. How should researchers optimize formulation to overcome solubility challenges in preclinical studies?
- Methodological Answer : Test:
- Co-Solvent Systems : 10% DMSO + 5% Tween-80 in saline for intravenous delivery.
- Nanoformulations : PEGylated liposomes (100–150 nm diameter) to enhance bioavailability.
Characterize stability via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) . Validate efficacy in xenograft models .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s mechanism of action across different cell lines?
- Methodological Answer : Conduct:
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. autophagy).
- Chemical Proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.
Reconcile results by correlating cell line genetic backgrounds (e.g., p53 status) with response variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
